molecular formula C21H22FN5O4 B1244488 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(3-(4-methyl-1H-1,2,3-triazol-1-yl)-1-pyrrolidinyl)-4-oxo- CAS No. 168959-31-7

3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(3-(4-methyl-1H-1,2,3-triazol-1-yl)-1-pyrrolidinyl)-4-oxo-

Cat. No.: B1244488
CAS No.: 168959-31-7
M. Wt: 427.4 g/mol
InChI Key: SAFXMYKFBXWQGD-UHFFFAOYSA-N
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Description

3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(3-(4-methyl-1H-1,2,3-triazol-1-yl)-1-pyrrolidinyl)-4-oxo- is a synthetic compound belonging to the quinolone class of antibiotics. It is known for its broad-spectrum antibacterial activity and is commonly used in the treatment of various bacterial infections. This compound is particularly effective against Gram-positive and Gram-negative bacteria.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(3-(4-methyl-1H-1,2,3-triazol-1-yl)-1-pyrrolidinyl)-4-oxo- involves multiple steps. The key steps include the formation of the quinoline core, introduction of the cyclopropyl group, and the addition of the fluoro and methoxy substituents. The reaction conditions typically involve the use of strong acids and bases, high temperatures, and specific catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound is carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity starting materials and reagents to ensure the quality and yield of the final product. The reaction conditions are optimized to maximize the efficiency of the synthesis and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(3-(4-methyl-1H-1,2,3-triazol-1-yl)-1-pyrrolidinyl)-4-oxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may involve different solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents into the quinoline core.

Scientific Research Applications

3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(3-(4-methyl-1H-1,2,3-triazol-1-yl)-1-pyrrolidinyl)-4-oxo- has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying quinolone chemistry and developing new synthetic methods.

    Biology: Investigated for its antibacterial properties and mechanisms of action against various bacterial strains.

    Medicine: Used in the development of new antibiotics and treatment protocols for bacterial infections.

    Industry: Employed in the production of pharmaceutical formulations and as a reference standard in quality control.

Mechanism of Action

The mechanism of action of 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(3-(4-methyl-1H-1,2,3-triazol-1-yl)-1-pyrrolidinyl)-4-oxo- involves the inhibition of bacterial DNA synthesis. The compound targets bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By inhibiting these enzymes, the compound prevents the bacteria from replicating and ultimately leads to bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action but different substituents.

    Levofloxacin: A fluoroquinolone with a broader spectrum of activity and different pharmacokinetic properties.

    Moxifloxacin: A related compound with enhanced activity against Gram-positive bacteria and improved pharmacokinetics.

Uniqueness

3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(3-(4-methyl-1H-1,2,3-triazol-1-yl)-1-pyrrolidinyl)-4-oxo- is unique due to its specific substituents, which confer distinct antibacterial properties and pharmacokinetic profiles. Its combination of a cyclopropyl group, fluoro, and methoxy substituents makes it particularly effective against a wide range of bacterial pathogens.

Properties

CAS No.

168959-31-7

Molecular Formula

C21H22FN5O4

Molecular Weight

427.4 g/mol

IUPAC Name

1-cyclopropyl-6-fluoro-8-methoxy-7-[3-(4-methyltriazol-1-yl)pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C21H22FN5O4/c1-11-8-27(24-23-11)13-5-6-25(9-13)18-16(22)7-14-17(20(18)31-2)26(12-3-4-12)10-15(19(14)28)21(29)30/h7-8,10,12-13H,3-6,9H2,1-2H3,(H,29,30)

InChI Key

SAFXMYKFBXWQGD-UHFFFAOYSA-N

SMILES

CC1=CN(N=N1)C2CCN(C2)C3=C(C=C4C(=C3OC)N(C=C(C4=O)C(=O)O)C5CC5)F

Canonical SMILES

CC1=CN(N=N1)C2CCN(C2)C3=C(C=C4C(=C3OC)N(C=C(C4=O)C(=O)O)C5CC5)F

Synonyms

SYN 1253
SYN-1253
SYN1253

Origin of Product

United States

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